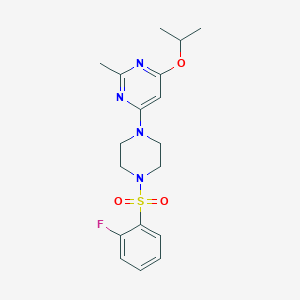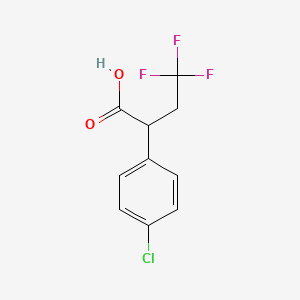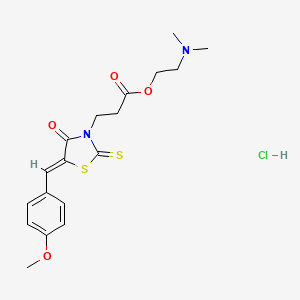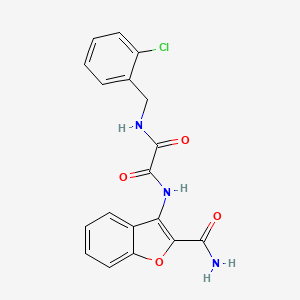
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide, commonly referred to as CBO, is a synthetic compound that has been extensively used in scientific research. CBO is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in apoptosis. Due to its unique mechanism of action, CBO has been studied extensively for its potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
Novel Synthetic Approaches
Researchers have developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences. This methodology is not only operationally simple and high yielding but also provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing its potential in the field of organic chemistry (Mamedov et al., 2016).
Reactivity and Characterization
The reactivity of oxalamide-based carbenes has been investigated, revealing their potential in cyclopropanation reactions and the formation of novel compounds through reactions with styrene, methyl acrylate, and elemental selenium. Such studies are pivotal for understanding the fundamental reactivity of these compounds and their application in catalysis (Braun et al., 2012).
Coordination Chemistry
The use of dissymmetrical oxamidate ligands in constructing metal-organic networks has been explored, demonstrating the ability to synthesize novel coordination polymers with unique structures and properties. This research highlights the potential of such compounds in material science, particularly in the development of new magnetic materials (Liu et al., 2010).
Catalysis
The synthesis and characterization of novel compounds have also shown significant activity as catalysts in transfer hydrogenation reactions, further demonstrating the utility of oxalamide derivatives in catalytic applications. These findings open up new avenues for the development of efficient and selective catalytic processes (Abubakar et al., 2019).
Advanced Materials
Furthermore, the design and synthesis of oxalamide and acetamide derivatives have been directed towards the development of anticonvulsants, showcasing the broader applicability of these compounds beyond their traditional scope. Although the primary focus was on pharmaceutical applications, the methodologies and synthetic routes developed can offer insights into the design of functional materials with specific biological activities (Nikalje et al., 2012).
Propriétés
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-12-7-3-1-5-10(12)9-21-17(24)18(25)22-14-11-6-2-4-8-13(11)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXUUANNQWWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

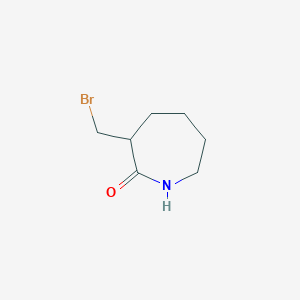
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)
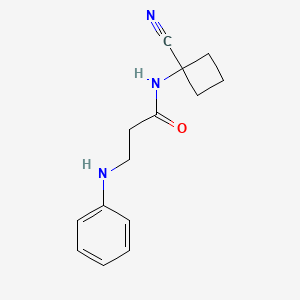
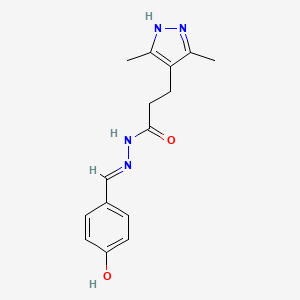
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)
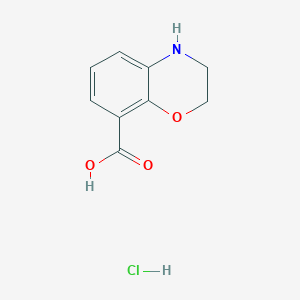
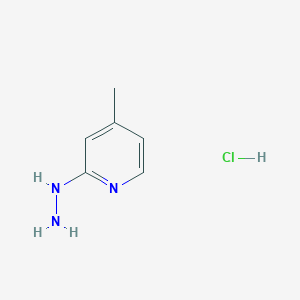
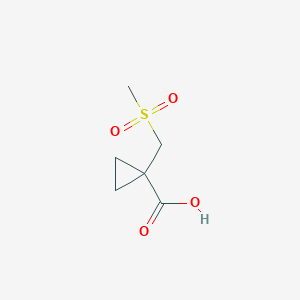
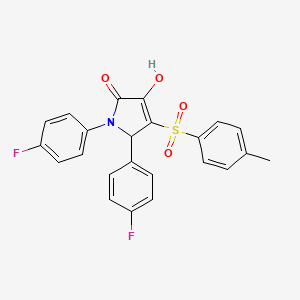
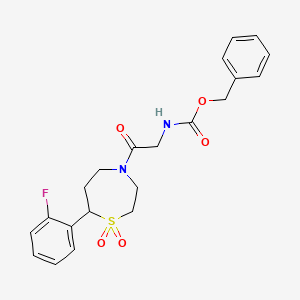
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)
